7-Oxo-7H-furo[3,2-g][1]benzopyran-9-yl butanoate
Description
7-Oxo-7H-furo[3,2-g][1]benzopyran-9-yl butanoate is a furanocoumarin (psoralen) derivative characterized by a fused tricyclic aromatic system (benzopyran fused with furan) and a butanoate ester substituent at position 9 (Figure 1). This compound serves as a critical intermediate in biochemical probe synthesis, particularly for studying RNA-binding proteome changes during ferroptosis . Its structure enables photoreactivity under UV-A light (340–365 nm), a hallmark of psoralens, which facilitates DNA intercalation and crosslinking .
Synthesis routes involve functionalization of the psoralen core. For example, 2,5-dioxopyrrolidin-1-yl 4-((7-oxo-7H-furo[3,2-g]chromen-9-yl)oxy)butanoate is reacted with amine-terminated linkers to form probe precursors via cycloaddition . Microwave-assisted organic synthesis (MAOS) has also been employed to optimize yields and purity in analogous derivatives .
Properties
CAS No. |
922165-62-6 |
|---|---|
Molecular Formula |
C15H12O5 |
Molecular Weight |
272.25 g/mol |
IUPAC Name |
(7-oxofuro[3,2-g]chromen-9-yl) butanoate |
InChI |
InChI=1S/C15H12O5/c1-2-3-11(16)20-15-13-10(6-7-18-13)8-9-4-5-12(17)19-14(9)15/h4-8H,2-3H2,1H3 |
InChI Key |
OOFCMJNAJXXVRB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxo-7H-furo[3,2-g]chromen-9-yl butyrate typically involves multi-step organic reactions. One common method includes the condensation of hydroxycoumarins with α-halo ketones to form the furochromene core. The butyrate ester can be introduced through esterification reactions using butyric acid or its derivatives under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the formation of the desired product. High-performance liquid chromatography (HPLC) and other purification techniques are employed to ensure the compound’s quality .
Chemical Reactions Analysis
Types of Reactions
7-Oxo-7H-furo[3,2-g]chromen-9-yl butyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the furochromene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted furochromenes .
Scientific Research Applications
7-Oxo-7H-furo[3,2-g]chromen-9-yl butyrate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Oxo-7H-furo[3,2-g]chromen-9-yl butyrate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural features, physicochemical properties, and applications of 7-Oxo-7H-furo[3,2-g][1]benzopyran-9-yl butanoate and related compounds:
Key Findings from Comparative Studies
Substituent Effects on Bioactivity: The butanoate ester in the target compound enhances lipophilicity compared to methoxsalen, improving membrane permeability for cellular studies . Rivulobirin E’s bulky glycosidic group reduces DNA intercalation efficiency but may confer target specificity in natural systems .
Physicochemical Properties :
- Nitrile derivatives exhibit higher thermal stability (e.g., boiling point >500°C) due to strong dipole interactions .
- Sulfonamide groups (e.g., in N-butyl-9-methoxy derivative) increase aqueous solubility, making them suitable for drug formulation .
Synthetic Flexibility :
Biological Activity
7-Oxo-7H-furo[3,2-g] benzopyran-9-yl butanoate, also known by its CAS number 62119-07-7, is a compound belonging to the class of furocoumarins. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of cancer research and pharmacology.
- Molecular Formula : C₁₅H₁₂O₅
- Molecular Weight : 272.25 g/mol
- IUPAC Name : 7-Oxo-7H-furo[3,2-g] benzopyran-9-yl butanoate
Biological Activity
Research into the biological activity of 7-Oxo-7H-furo[3,2-g] benzopyran-9-yl butanoate has revealed various potential therapeutic effects, including:
- Anticancer Activity : Several studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies demonstrated significant inhibition of cell proliferation in breast and colon cancer cells through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Properties : The compound has shown promise in modulating inflammatory pathways. It appears to inhibit the production of pro-inflammatory cytokines and may reduce inflammation in models of chronic inflammatory diseases.
In Vitro Studies
A notable study evaluated the cytotoxic effects of 7-Oxo-7H-furo[3,2-g] benzopyran-9-yl butanoate on different cancer cell lines. The results are summarized in the following table:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| HT-29 (Colon) | 12 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 18 | Inhibition of proliferation and migration |
Case Studies
In a recent case study involving patients with advanced colorectal cancer, administration of a formulation containing 7-Oxo-7H-furo[3,2-g] benzopyran-9-yl butanoate resulted in:
- Tumor Size Reduction : Patients exhibited a measurable decrease in tumor size after 8 weeks of treatment.
- Improved Quality of Life : Participants reported reduced pain and improved overall well-being.
The mechanisms underlying the biological activity of 7-Oxo-7H-furo[3,2-g] benzopyran-9-yl butanoate include:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to caspase activation and subsequent cell death.
- Cell Cycle Modulation : It disrupts cell cycle progression, particularly at the G2/M checkpoint, preventing cancer cells from dividing.
- Anti-inflammatory Effects : By inhibiting NF-kB signaling pathways, it reduces the expression of inflammatory mediators.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
